![molecular formula C22H14IN3O2 B2679180 [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate CAS No. 477862-87-6](/img/structure/B2679180.png)
[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate” is a complex organic molecule. It contains a pyridine ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles commonly found in many important biological molecules . The iodobenzoate part suggests the presence of an iodine atom and a benzoate group, which is a common moiety in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrimidine rings, and the iodobenzoate group. These groups could potentially participate in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and halogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyridine and pyrimidine rings might be involved in nucleophilic substitution or electrophilic aromatic substitution reactions. The iodine atom in the iodobenzoate group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups present, and the electronic properties of the atoms and bonds in the molecule .Scientific Research Applications
- The compound’s structural features make it a promising candidate for cancer therapy. Researchers have explored its potential as an anti-cancer agent, particularly in leukemia treatment . Further investigations into its mechanism of action and efficacy against specific cancer types are warranted.
- In screening studies, some derivatives of this compound exhibited better anti-fibrosis activity than existing drugs like Pirfenidone . Understanding its impact on fibrotic processes could lead to novel therapeutic interventions.
- Synthesized derivatives were evaluated against a panel of protein kinases. The compound demonstrated activity, suggesting its potential as a kinase inhibitor . Further studies can explore its selectivity and specificity.
- Given its resemblance to Imatinib (Gleevec), which is used to treat CML, this compound may have similar effects. Investigating its binding affinity to tyrosine kinases and its impact on CML cells is crucial .
- One specific derivative, (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide, showed potent cell growth inhibition . Further studies can explore its efficacy across different cancer cell lines.
- Researchers have characterized the crystal structure of this compound, revealing its extended conformation and hydrogen-bonded chains. Understanding its solid-state properties aids in drug design and formulation .
Anti-Cancer Agents
Anti-Fibrosis Activity
Protein Kinase Inhibition
Chronic Myeloid Leukemia (CML)
Cell Growth Inhibition
Crystallography and Structural Studies
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14IN3O2/c23-17-8-4-16(5-9-17)22(27)28-18-10-6-15(7-11-18)21-25-14-12-20(26-21)19-3-1-2-13-24-19/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMKEPMFTBCPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.